5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine

Beschreibung

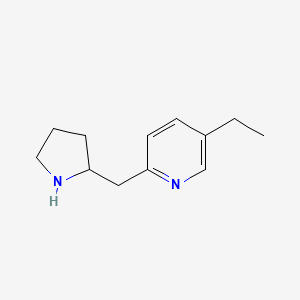

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-2-(pyrrolidin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-10-5-6-12(14-9-10)8-11-4-3-7-13-11/h5-6,9,11,13H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHITMAEHYBQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5 Ethyl 2 2 Pyrrolidinylmethyl Pyridine and Analogues

Pyridine (B92270) Ring Formation Methodologies Relevant to the 5-Ethyl-2-substituted Core

Alternative approaches to forming substituted pyridine rings include Hantzsch-type strategies. One such method involves the oxidative coupling of β-enamine carbonyl compounds with rongalite, which acts as a C1 unit to assemble the pyridine ring at the C-4 position. mdpi.commdpi.com This approach offers a versatile route to polysubstituted pyridines. mdpi.commdpi.com Another modern technique is a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to yield highly substituted pyridines. nih.gov

Furthermore, direct C-H functionalization and cross-coupling reactions on the pyridine ring itself represent powerful tools. For instance, palladium-catalyzed direct arylation of pyridine N-oxides can introduce substituents at the 2-position with high selectivity. researchgate.net The resulting N-oxides can then be readily reduced to the corresponding pyridines. researchgate.net Similarly, Negishi cross-coupling reactions of 2-heterocyclic organozinc reagents with aryl chlorides, facilitated by palladium catalysts, provide an effective means to synthesize 2-aryl-substituted pyridines. organic-chemistry.org

| Method | Reactants | Key Features |

| Paraldehyde-Ammonia Condensation | Paraldehyde, Ammonia | Efficient synthesis from simple precursors. wikipedia.org |

| Hantzsch-type Synthesis | β-enamine carbonyls, Rongalite | Rongalite acts as a C1 source for pyridine ring assembly. mdpi.commdpi.com |

| Cascade Reaction | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Modular, good functional group tolerance. nih.gov |

| Direct C-H Arylation | Pyridine N-oxides, Aryl bromides | High selectivity for the 2-position. researchgate.net |

| Negishi Cross-Coupling | 2-heterocyclic organozinc reagents, Aryl chlorides | High yields for 2-aryl-substituted pyridines. organic-chemistry.org |

Introduction and Functionalization of the 2-(2-pyrrolidinylmethyl) Side Chain

Once the substituted pyridine core is established, the next critical phase is the introduction and functionalization of the 2-(2-pyrrolidinylmethyl) side chain. This often involves stereoselective methods to control the chirality of the pyrrolidine (B122466) moiety and key coupling reactions to assemble the final scaffold.

Stereoselective Synthesis of the Pyrrolidinyl Moiety

The pyrrolidine ring is a common motif in many biologically active compounds, and its stereoselective synthesis is well-established. mdpi.com Methods for creating optically pure pyrrolidine derivatives can be classified into two main groups: those that start with a pre-existing chiral pyrrolidine ring, such as proline, and those that involve the stereoselective cyclization of acyclic precursors. mdpi.comresearchgate.net For instance, the reduction of proline using reagents like lithium aluminum hydride (LiAlH4) is a common method to produce chiral (S)-pyrrolidin-2-ylmethanol, a key intermediate. researchgate.net

Another powerful strategy for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between azomethine ylides and various dipolarophiles. nih.gov The stereochemistry of the resulting pyrrolidine ring can be controlled by the geometry of the ylide and the orientation of the substituents on the dipolarophile. nih.gov Additionally, photo-promoted ring contraction of pyridines using silylborane has been developed as a novel method to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov

Key Coupling Reactions for Scaffold Assembly

The assembly of the final 5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine scaffold requires the coupling of the pyridine and pyrrolidine moieties. This is typically achieved through the formation of a carbon-carbon bond between the 2-position of the pyridine ring and the methylene (B1212753) group of the pyrrolidinylmethyl side chain.

One common strategy involves the functionalization of the 2-methyl group of a precursor like 5-ethyl-2-methylpyridine (B142974). This methyl group can be halogenated or converted into a leaving group, allowing for nucleophilic substitution by a suitable pyrrolidine-containing nucleophile. Alternatively, coupling reactions such as the Suzuki-Miyaura reaction provide a versatile approach for connecting the two heterocyclic fragments. researchgate.net These reactions are known for their tolerance of a wide range of functional groups and generally provide good yields. researchgate.net

Derivatization and Functionalization of the this compound Scaffold

Following the assembly of the core structure, the this compound scaffold can be further modified for specific applications. This includes radiosynthesis for use as molecular imaging probes and chiral derivatization for analytical purposes.

Radiosynthesis Methods for Molecular Imaging Probes

The this compound scaffold is a valuable platform for developing radiolabeled ligands for positron emission tomography (PET) imaging. Radiosynthesis often involves the introduction of a positron-emitting radionuclide, such as Carbon-11 ([11C]) or Fluorine-18 ([18F]), into the molecule.

For example, an analogue, 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-[(11)C]methyl-2-(S)-pyrrolidinylmethoxy)pyridine, has been synthesized as a potential tracer for studying nicotinic acetylcholine (B1216132) receptors. nih.gov The radiosynthesis involves the N-methylation of the pyrrolidine ring using [11C]methyl iodide or [11C]methyl triflate. nih.gov Similarly, other PET radioligands have been developed by incorporating [18F] through nucleophilic substitution reactions. The synthesis of [18F]fluoroethyltosylate, a common precursor for introducing a fluoroethyl group, is achieved through the fluorination of ethylene (B1197577) glycol ditosylate using [18F]fluoride. nih.gov This intermediate can then be reacted with a suitable precursor of the target molecule. nih.gov

| Radiotracer | Radionuclide | Precursor | Labeling Agent | Application |

| [11C]Phenothiazine derivative | Carbon-11 | Desmethyl precursor | [11C]Methyl triflate | α-Synuclein imaging nih.gov |

| [18F]Phenothiazine derivative | Fluorine-18 | Tosylate precursor | [18F]Fluoroethyltosylate | α-Synuclein imaging nih.gov |

| [11C]Pyridine derivative | Carbon-11 | Desmethyl-pyrrolidinylmethoxy-pyridine | [11C]Methyl iodide | Nicotinic acetylcholine receptor imaging nih.govresearchgate.net |

Chiral Derivatization Strategies for Analytical Applications

Chiral derivatization is a technique used to separate and analyze enantiomers of chiral compounds using non-chiral analytical methods like reversed-phase liquid chromatography. This involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers, which have different physical properties and can be separated.

For analytes containing amine or carboxylic acid functional groups, various CDAs are available. For instance, (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine has been used as a CDA for the analysis of chiral carboxylic acids. nih.gov The reaction forms diastereomeric amides that can be separated and detected by mass spectrometry. nih.gov Another example is the use of (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ) for the derivatization of chiral amines. nih.govsci-hub.st The resulting diastereomers can be efficiently separated and detected with high sensitivity using HPLC-MS/MS. nih.govsci-hub.st These methods are crucial for studying the stereoselective properties and metabolism of chiral molecules.

Synthetic Challenges and Optimization in Scaffold Construction

The synthesis of this compound, a molecule characterized by a 2,5-disubstituted pyridine ring linked to a pyrrolidine moiety, presents a series of distinct synthetic hurdles. The primary challenges in constructing this scaffold lie in achieving precise stereochemical control at the pyrrolidine ring's C2 position, ensuring regioselective functionalization of the pyridine ring, and optimizing the coupling of the two heterocyclic components to maximize yields and prevent the formation of side products.

A significant challenge in the synthesis is the control of stereochemistry at the chiral center of the pyrrolidine ring. Without stereoselective methods, the synthesis would result in a racemic mixture, necessitating challenging and often costly chiral resolution steps. To address this, a common and effective strategy is the use of the chiral pool, starting with optically pure precursors like L-proline or its derivatives. mdpi.comnih.gov This approach leverages the inherent stereochemistry of the starting material to build the desired enantiomer of the final compound.

Another powerful technique for establishing the chiral center is asymmetric deprotonation. This is frequently accomplished by treating N-Boc-pyrrolidine with a strong base, such as sec-butyllithium, in the presence of a chiral ligand. rsc.org The chiral ligand, most notably (-)-sparteine (B7772259) or a surrogate, directs the deprotonation to occur enantioselectively, creating a configurationally stable lithiated intermediate. rsc.orgacs.orgresearchgate.net This intermediate can then be reacted with an appropriate electrophile to install the desired substituent at the C2 position with high enantiomeric excess. The choice of the chiral diamine ligand is critical for achieving high selectivity. researchgate.net

The regioselective construction of the 2,5-disubstituted pyridine core is another major challenge. While numerous methods exist for pyridine synthesis, achieving a specific disubstitution pattern can be problematic and may lead to isomeric impurities. researchgate.netnih.gov A more common and controlled approach involves the functionalization of a pre-existing, appropriately substituted pyridine, such as 5-ethyl-2-methylpyridine (aldehyde-collidine). The key step is the selective functionalization of the C2-methyl group, typically via a radical halogenation to form a 2-(halomethyl) intermediate. This is followed by nucleophilic substitution with a suitable pyrrolidine derivative.

Optimizing the coupling reaction between the pyridine and pyrrolidine fragments is crucial for an efficient synthesis. Several potential side reactions can diminish the yield of the target molecule. For instance, direct N-alkylation of pyrrolidine with a 2-(halomethyl)pyridine can be complicated by over-alkylation or competing O-alkylation if using pyridone precursors. researchgate.netresearchgate.netnih.gov Furthermore, the basic nitrogen of the pyridine ring can interfere with certain coupling reactions. nih.gov

To overcome these coupling challenges, a robust protecting group strategy is essential. The nitrogen atom of the pyrrolidine ring is commonly protected with a tert-butoxycarbonyl (Boc) group. rsc.orgacs.orgnih.gov The N-Boc group serves multiple purposes: it deactivates the nitrogen, preventing it from acting as a competing nucleophile, and it facilitates the directed, asymmetric lithiation mentioned earlier. researchgate.netnih.gov The Boc group is stable under the conditions required for coupling and can be removed efficiently in a final step under acidic conditions.

Optimization of reaction conditions such as solvent, temperature, and catalyst is also paramount. Nucleophilic substitution reactions to couple the two rings are typically favored by polar aprotic solvents which can solvate the cation without strongly interacting with the nucleophile. Temperature control is critical to prevent side reactions, such as elimination or rearrangement. While many C-N bond-forming reactions are catalyzed by transition metals, direct alkylation strategies are often employed for this specific scaffold. researchgate.net The choice of base in these reactions must also be carefully considered to ensure efficient reaction without promoting unwanted side pathways.

Recent synthetic innovations offer alternative routes that could be adapted for this scaffold. For example, photo-promoted ring contraction of pyridines can yield functionalized pyrrolidines, providing a novel method for constructing the five-membered ring. nih.govosaka-u.ac.jp Additionally, various catalytic methods are continuously being developed for the regio- and enantioselective hydroalkylation of pyrroline (B1223166) precursors, which could offer an alternative pathway to the desired 2-substituted pyrrolidine. organic-chemistry.org

The following table summarizes key optimization parameters and their impact on overcoming synthetic challenges in the construction of the 2-substituted pyrrolidine moiety, a critical component of the target scaffold.

| Challenge | Strategy | Reagents/Conditions | Outcome |

| Stereocontrol | Asymmetric Deprotonation | N-Boc-pyrrolidine, s-BuLi, (-)-sparteine or surrogate, Et₂O, -78 °C | High enantiomeric ratio (e.g., 90:10 to 97:3) of the desired (S)- or (R)-enantiomer. acs.org |

| Stereocontrol | Chiral Pool Synthesis | L-proline or derivatives (e.g., pyroglutamic acid) | Preserves the inherent stereochemistry of the starting material, leading to enantiomerically pure products. mdpi.comrsc.org |

| Ring Formation | [3+2] Cycloaddition | Azomethine ylides with chiral N-tert-butanesulfinylazadienes, Ag₂CO₃ catalyst | Forms densely substituted pyrrolidines with up to four stereogenic centers with high diastereoselectivity. acs.org |

| Coupling | Nucleophilic Substitution | N-Boc-2-lithiopyrrolidine, electrophile (e.g., 2-(halomethyl)pyridine) | Controlled C-C bond formation, prevents N-alkylation side reactions due to the Boc protecting group. nih.gov |

| Protecting Group | N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), base | Protects the pyrrolidine nitrogen, enabling selective C2-functionalization and preventing side reactions during coupling. rsc.org |

Computational and Theoretical Investigations of the 5 Ethyl 2 2 Pyrrolidinylmethyl Pyridine Scaffold

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 5-ethyl-2-(2-pyrrolidinylmethyl)pyridine. While specific DFT studies on this exact molecule are not extensively available in public literature, the methodology is widely applied to similar pyridine (B92270) derivatives. dntb.gov.uanih.gov These calculations can predict a range of molecular properties.

DFT studies would typically involve geometry optimization to determine the most stable three-dimensional structure of the molecule. From this optimized geometry, various electronic properties can be calculated. For instance, the distribution of electron density can be mapped to identify electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions.

Molecular Electrostatic Potential (MEP) maps are a common output of DFT calculations, providing a visual representation of the electrostatic potential on the electron density surface. rsc.org For this compound, the nitrogen atoms in the pyridine and pyrrolidine (B122466) rings would be expected to be regions of negative electrostatic potential, indicating their role as hydrogen bond acceptors.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity. dntb.gov.ua The energy gap between the HOMO and LUMO is an indicator of chemical stability. A smaller energy gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular forces |

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The flexibility of the this compound scaffold, particularly the bond linking the pyridine and pyrrolidine rings, allows for multiple conformations. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of this molecule. acs.orgdeakin.edu.au

Conformational analysis of similar 2-substituted pyridine and piperazine (B1678402) structures has been performed to understand their spatial arrangements, which can influence their biological activity. nih.govmdpi.com For this compound, a potential energy surface scan could be conducted by systematically rotating the dihedral angle of the bond connecting the two heterocyclic rings to identify low-energy conformers. nih.gov

MD simulations can provide a more dynamic picture of the molecule's behavior over time in a simulated environment, such as in a solvent like water. acs.org These simulations track the movements of each atom based on a force field, revealing the preferred conformations and the transitions between them. Such studies on pyrrolidinium-based ionic liquids at interfaces have demonstrated the utility of MD in understanding molecular arrangements. deakin.edu.au The results of MD simulations can be used to calculate properties like the root-mean-square deviation (RMSD) to assess conformational stability.

Table 2: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Py-CH2-N-Pyr) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.0 | 60 |

| 2 | 180° | 1.2 | 30 |

| 3 | -60° | 2.5 | 10 |

Note: This data is illustrative and represents the type of output from a conformational analysis study.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as a protein or enzyme. mdpi.comsemanticscholar.org The pyridine-pyrrolidine scaffold is a common motif in ligands for various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com Therefore, molecular docking studies of this compound could provide valuable insights into its potential biological activity.

In a typical docking study, a three-dimensional model of the target protein is used. The this compound molecule would be placed in the binding site of the protein, and a scoring function would be used to estimate the binding affinity for various poses. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

For example, docking this compound into the binding site of an nAChR subtype could reveal interactions between the pyridine nitrogen and key residues in the aromatic box, a common feature of nAChR binding sites. The pyrrolidine nitrogen could also form crucial hydrogen bonds. Studies on other pyridine derivatives have successfully used molecular docking to understand their binding modes. nih.gov

Table 3: Example Molecular Docking Results for this compound with a Hypothetical Receptor

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| nAChR α4β2 | -8.5 | Trp149, Tyr198, Tyr93 |

| MAO-B | -7.2 | Tyr435, Gln206 |

| CDK-6 | -6.8 | Val101 |

Note: This table presents hypothetical docking scores and interacting residues to demonstrate the output of such a study.

In Silico Prediction of Pharmacokinetic Properties (e.g., ADME prediction)

In silico methods are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govmdpi.com These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the attrition rate in later stages of drug development. Several studies have successfully applied ADME predictions to libraries of pyridine and pyrimidine (B1678525) derivatives. nih.govnih.gov

For this compound, various ADME parameters can be calculated using computational models. These models are often based on a compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). For example, good oral absorption is often associated with adherence to Lipinski's rule of five.

Predictions can also be made for properties like blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism.

Table 4: Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | 190.29 g/mol | Compliant with Lipinski's rules |

| logP | 2.3 | Good balance of hydrophilicity and lipophilicity |

| Polar Surface Area | 28.9 Ų | Likely good cell membrane permeability |

| Human Intestinal Absorption | High | Predicted to be well-absorbed orally |

| Blood-Brain Barrier Penetration | High | May cross the BBB |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

Note: These are predicted values based on computational models and are intended for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com QSAR studies are valuable for optimizing lead compounds and designing new molecules with improved potency.

For the this compound scaffold, a QSAR study would involve synthesizing a series of analogs with variations at different positions of the pyridine and pyrrolidine rings. The biological activity of these compounds against a specific target would then be determined experimentally.

Subsequently, a set of molecular descriptors would be calculated for each compound. These descriptors can be steric, electronic, or hydrophobic in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model for nicotinic ligands has been developed using a large dataset of diverse chemical classes. nih.govresearchgate.net

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. The model can also provide insights into the structural features that are important for biological activity. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that visualize the regions where steric bulk or electrostatic charge would enhance or diminish activity. acs.org

Table 5: Illustrative QSAR Model for a Series of this compound Analogs

| Statistical Parameter | Value | Interpretation |

| r² (squared correlation coefficient) | 0.85 | 85% of the variance in activity is explained by the model |

| q² (cross-validated r²) | 0.72 | Good predictive ability of the model |

| Descriptors in Model | logP, Sterimol B5, Dipole Moment | Indicates the importance of hydrophobicity, sterics, and electronics |

Note: This table represents a hypothetical QSAR model to illustrate the statistical parameters and types of descriptors involved.

Pharmacological and Biological Research on 5 Ethyl 2 2 Pyrrolidinylmethyl Pyridine Structural Analogues

Receptor Binding and Modulatory Activities

The structural scaffold of 5-ethyl-2-(2-pyrrolidinylmethyl)pyridine has served as a template for the development of a diverse range of pharmacologically active compounds. Researchers have systematically modified this core structure to investigate and optimize interactions with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. These studies have revealed that specific substitutions and conformational constraints can engender high affinity and selectivity for important neurological targets, including dopamine (B1211576), nicotinic acetylcholine (B1216132), serotonin (B10506), and histamine (B1213489) receptors.

Dopamine Receptor Subtype Interactions (e.g., D2/D3 Receptor Ligands)

Analogues of the this compound framework have been extensively explored as ligands for dopamine D2-like receptors, which include the D2, D3, and D4 subtypes. nih.gov These receptors are crucial targets for therapeutic agents used in the management of various neuropsychiatric disorders. nih.gov

Substituted benzamides incorporating a pyrrolidinyl moiety, such as Fallypride and its derivatives, have demonstrated high affinity for both D2 and D3 receptors. google.comnih.gov For instance, the compound (S)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide, also known as FLB 457, exhibits exceptionally high affinity for both D2 and D3 receptors, with Ki values in the low picomolar range. nih.gov This indicates a strong binding potential to these receptors. nih.gov

Structural modifications to the pyrrolidine (B122466) ring and the benzamide (B126) portion of these molecules have been shown to influence both affinity and selectivity. Docking studies suggest that interactions with key amino acid residues, such as an aspartate in the third transmembrane domain (Asp110), are critical for high-affinity binding to the D3 receptor. google.com The design of bitopic ligands, which can interact with both the primary (orthosteric) binding site and a secondary (allosteric) site, has been a strategy to enhance affinity and selectivity for D2/D3 receptors. google.com

The sensitivity of ligand binding to sodium ions can also differentiate between compounds. For example, the binding of eticlopride, a substituted benzamide, to the D2 receptor is enhanced in the presence of sodium ions, whereas risperidone's binding is insensitive to sodium. researchgate.net This suggests that different ligands can stabilize distinct inactive conformations of the receptor. researchgate.net

| Compound | D2 Receptor Affinity (Ki) | D3 Receptor Affinity (Ki) |

| FLB 457 | 0.022 nM | 0.017 nM |

| N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide | 72.4 nM (pKi = 7.14) | 3.8 nM (pKi = 8.42) |

| Eticlopride | Na+-sensitive binding | High affinity |

| Risperidone | Na+-insensitive binding | High affinity |

Nicotinic Acetylcholine Receptor (nAChR) Ligand Characterization (e.g., α4β2 Antagonism)

The pyrrolidine and pyridine (B92270) moieties are key pharmacophoric elements found in nicotine (B1678760), the primary agonist of nicotinic acetylcholine receptors (nAChRs). Consequently, structural analogues of this compound have been investigated as modulators of nAChR subtypes, with a particular focus on the α4β2 subtype, which is the most abundant high-affinity nicotine binding site in the brain. amanote.commdpi.com

Research has led to the design of neonicotinic analogues that act as selective antagonists for α4β2 nAChRs. amanote.comnih.gov By modifying the linker between the basic nitrogen of the pyrrolidine ring and the aromatic pyridine ring, it is possible to convert the agonist profile of nicotine into an antagonist one. For example, introducing an ester functionality to increase the distance between these two key groups has resulted in compounds that potently inhibit the function of α4β2 nAChRs by binding to the agonist site. amanote.comnih.gov

Further modifications, such as substitutions on the aromatic ring, can fine-tune the selectivity of these antagonists for different nAChR subtypes, including those containing the α5 subunit (α4β2α5). amanote.com Similarly, the development of pyrrolidinyl-substituted benzofurans and benzodioxanes has yielded potent α4β2 nAChR partial agonists with high selectivity over the α3β4 subtype. nih.gov The substitution pattern on the benzene (B151609) ring of these analogues has been shown to be a critical determinant of their activity profile and selectivity. nih.gov

| Compound Class | Target Receptor | Observed Activity |

| Neonicotinic Analogues (with ester linker) | α4β2 nAChR | Antagonism |

| Pyrrolidinyl Benzofurans | α4β2 nAChR | Partial Agonism |

| Pyrrolidinyl Benzodioxanes | α4β2 nAChR | Partial Agonism |

Serotonin Receptor Affinity (e.g., 5-HT1A Receptor Ligands)

Structural analogues incorporating the pyridine and a nitrogen-containing heterocyclic moiety, such as piperazine (B1678402), have been a fertile ground for the discovery of potent serotonin (5-HT) receptor ligands. The 5-HT1A receptor subtype, in particular, has been a key target due to its involvement in the pathophysiology of depression and anxiety.

Researchers have designed and synthesized novel compounds that exhibit high affinity for the 5-HT1A receptor. For instance, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed high affinities for 5-HT1A receptors, with some compounds having Ki values in the low nanomolar range.

Furthermore, the concept of multi-target ligands has been explored, leading to the development of compounds with dual affinity for both 5-HT1A and 5-HT7 receptors. For example, by modifying a lead molecule, SYA16263, which has high affinity for 5-HT1A and moderate affinity for 5-HT7, a new analogue, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, was identified. This compound displayed sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM), and it acted as a full agonist at 5-HT1A and an antagonist at 5-HT7.

| Compound | 5-HT1A Receptor Affinity (Ki) | 5-HT7 Receptor Affinity (Ki) |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 0.74 nM | 8.4 nM |

| SYA16263 | 1.1 nM | 90 nM |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (4c) | 2.3 nM | Not Reported |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (4l) | 3.2 nM | Not Reported |

Histamine Receptor Interactions

The pyridine ring is a common structural feature in many histamine receptor antagonists. Research into pyridine-based analogues has led to the identification of compounds with activity at both H1 and H2 histamine receptor subtypes.

One area of investigation has been the synthesis of pyridine analogues of histamine H2-receptor antagonists. In a study of 2-amino-3-nitropyridine (B1266227) derivatives, the position of the pyridyl substituent was found to be a key determinant of H2-receptor antagonist activity. The relative potency was found to be 4-pyridyl > 3-pyridyl > 2-pyridyl. The most potent compound in this series, 2-[(2-[(4-pyridyl)methylthio]ethylamino])-3-nitro-6-methoxypyridine, was found to be four times less active than the established H2 antagonist, cimetidine.

In another approach, hybrid molecules combining the pharmacophores of H1 and H2 receptor antagonists have been synthesized. By linking mepyramine-type H1 antagonist substructures with cyanoguanidine-based H2 antagonist moieties, researchers have created dual-action ligands. These efforts aim to develop single molecules that can block the effects of histamine at both receptor subtypes.

Enzyme Inhibition and Functional Assays

Beyond receptor modulation, structural analogues of this compound have been investigated for their potential to inhibit the activity of various enzymes, particularly kinases, which play a central role in cellular signaling pathways.

Kinase Activity Modulation

The pyridine and pyrrolidine/pyrrolo-pyridine scaffolds have been identified as privileged structures in the design of kinase inhibitors. These compounds can bind to the ATP-binding site of kinases, thereby blocking their catalytic activity.

A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase (also known as CSF-1R), a receptor tyrosine kinase. Several compounds in this series were found to be potent inhibitors, with IC50 values in the nanomolar range. One of the most potent analogues, compound 1r, had an IC50 of 30 nM against FMS kinase and showed good selectivity when tested against a panel of 40 other kinases.

Similarly, pyrrolopyridine-pyridone based compounds have been discovered as potent inhibitors of Met kinase, another receptor tyrosine kinase. A conformationally constrained 2-pyridone analogue demonstrated an IC50 value of 1.8 nM against Met kinase. This compound also showed inhibitory activity against other kinases such as Flt-3 and VEGFR-2, with IC50 values of 4 nM and 27 nM, respectively.

Furthermore, pyridine-based compounds have been developed as inhibitors of Rho kinase (ROCK), a serine/threonine kinase. amanote.com Systematic exploration of the structure-activity relationship (SAR) led to the identification of potent and selective ROCK inhibitors. amanote.com

| Compound Class | Target Kinase | Potency (IC50) |

| Pyrrolo[3,2-c]pyridine derivative (1r) | FMS kinase | 30 nM |

| Pyrrolopyridine-pyridone analogue (2) | Met kinase | 1.8 nM |

| Pyrrolopyridine-pyridone analogue (2) | Flt-3 kinase | 4 nM |

| Pyrrolopyridine-pyridone analogue (2) | VEGFR-2 kinase | 27 nM |

Other Enzymatic Targets

Research into the structural analogues of this compound has identified several key enzymatic targets, extending beyond a single mode of action. Notably, these compounds have shown affinity for nicotinic acetylcholine receptors (nAChR), dipeptidyl peptidase-IV (DPP-IV), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Nicotinic Acetylcholine Receptors (nAChRs): Analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized and evaluated for their binding affinity to neuronal nAChRs. These studies revealed that substitutions on the pyridine ring significantly influence their binding, with Ki values ranging from 0.15 to over 9000 nM. nih.gov This highlights the potential of these analogues to act as modulators of cholinergic neurotransmission. Further investigations into 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues also demonstrated very high affinities at nAChRs, with Ki values as low as 23 and 28 pM. researchgate.net

Dipeptidyl Peptidase-IV (DPP-IV): Certain cyanopyrrolidide analogues containing a pyridine moiety have been identified as potent inhibitors of DPP-IV, an enzyme implicated in the regulation of glucose metabolism. nih.gov This has positioned them as potential therapeutic agents for type 2 diabetes. The inhibitory activity of these compounds is highly selective for DPP-IV over related enzymes like DPP8 and DPP9, which is a crucial factor for a favorable safety profile. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A number of pyridine-derived compounds have been designed and synthesized as inhibitors of VEGFR-2, a key mediator of angiogenesis. nih.gov These inhibitors have demonstrated anticancer activity against various cell lines, suggesting their potential in oncology. nih.govarabjchem.org The inhibition of VEGFR-2 by these analogues disrupts the signaling pathways essential for the formation of new blood vessels, a critical process for tumor growth and metastasis. nih.govmdpi.com

Cellular and Molecular Mechanisms of Action

The diverse enzymatic targets of this compound analogues translate into a variety of cellular and molecular effects, including regulation of the cell cycle, modulation of angiogenesis, and direct cytotoxicity to cancer cells.

Certain fused pyridine derivatives have been shown to exert cytotoxic effects by influencing the cell cycle. For instance, some pyrido[2,1-b]quinazoline derivatives have demonstrated the ability to induce cell cycle arrest in cancer cell lines. globalresearchonline.net Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have been found to cause cell cycle arrest at different stages in various cancer cell lines, contributing to their cytotoxic activity. nih.gov These findings suggest that one of the mechanisms by which these pyridine analogues exert their anticancer effects is through the disruption of normal cell cycle progression.

Analogues of this compound that target VEGFR-2 have been shown to be effective modulators of angiogenesis. By inhibiting VEGFR-2, these compounds block the downstream signaling cascades that are crucial for the proliferation and migration of endothelial cells, key steps in the formation of new blood vessels. nih.govmdpi.com Several novel pyridine-derived compounds have been synthesized and shown to possess anti-angiogenic properties, further supporting the potential of this chemical class in targeting tumor-associated neovascularization. nih.gov The ability to inhibit angiogenesis is a significant aspect of the anticancer profile of these compounds. nih.govmdpi.com

The cytotoxic potential of various structural analogues has been evaluated across a range of human cancer cell lines. Novel synthetic pyridine derivatives have shown potent cytotoxic activity against lung (A549) and breast (MCF-7) cancer cell lines. arabjchem.org Picolinamide (B142947) derivatives have also been screened for their cytotoxic effects against the A549 cell line. arabjchem.org Furthermore, other pyridine and fused pyridine derivatives have demonstrated anti-tumorigenic action against hepatoma (HepG2) and breast (MCF-7) cancer cell lines. globalresearchonline.net The table below summarizes the cytotoxic activities of some representative pyridine derivatives.

| Compound Class | Cell Line | Activity | Reference |

| Substituted 6,7-dihydro-5H-benzo researchgate.netresearchgate.netcyclohepta[1,2-b]pyridines | MCF-7, A549 | Potent cytotoxic agents | arabjchem.org |

| Pyrido[2,1-b]quinazoline fused derivatives | A549, NCI-H460 | Highest cytotoxic action | arabjchem.orgglobalresearchonline.net |

| Picolinamide derivatives | A549 | Cytotoxicity screened | arabjchem.org |

| Pyridine and fused pyridine derivatives | HepG-2, MCF-7 | Anti-tumorigenic action | globalresearchonline.net |

| 1'H-spiro-pyridine derivatives | Caco-2 | IC50 = 7.83 ± 0.50 μM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivatives | PC3 | IC50 = 0.19 µM | nih.gov |

| Palladium(II) complexes with thiazine/thiazoline ligands | HeLa, HL-60, U-937 | IC50 values ranging from 46.39 ± 3.99 μM to 62.74 ± 6.45 μM | mdpi.com |

Preclinical Pharmacological Evaluation (e.g., In Vivo Receptor Occupancy, Target Engagement)

Preclinical evaluation of these analogues has included in vivo studies to determine receptor occupancy and target engagement, often utilizing advanced imaging techniques. For analogues targeting nAChRs, Positron Emission Tomography (PET) has been a valuable tool. Novel 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues have been developed as potential PET imaging agents for nAChRs. researchgate.net The development of such radiotracers is crucial for non-invasively studying the distribution and density of these receptors in the brain, and for assessing the in vivo target engagement of new drug candidates. researchgate.netbohrium.com These imaging studies provide essential information on the pharmacokinetic and pharmacodynamic properties of the compounds in a living system. nih.govnih.govresearchgate.net

Detailed Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these pyridine analogues for their respective targets.

For analogues targeting nicotinic acetylcholine receptors , SAR studies have revealed that modifications to the pyridine ring are critical for binding affinity. The introduction of various substituents at different positions on the pyridine ring of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine led to a wide range of binding affinities (Ki from 0.15 to >9000 nM), and also influenced their functional activity as agonists or antagonists at different nAChR subtypes. nih.gov A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine, a related compound, also highlighted how small structural changes can significantly alter interactions with different nAChR subtypes (α7 and α4β2). nih.gov For instance, 2'-methylation uniquely enhanced binding and agonist potency at α7 receptors. nih.gov The pyridine nitrogen itself has been shown to form a crucial hydrogen bond with the backbone of the receptor. nih.gov

In the context of DPP-IV inhibitors , SAR studies of 2-cyanopyrrolidide derivatives have shown that substitutions at the C5 position of the pyrrolidide "warhead" are key to achieving high potency and selectivity against DPP-IV over other dipeptidyl peptidases like DPP8 and DPP9. researchgate.net

For VEGFR-2 inhibitors , the design of novel pyridine-derived compounds has been guided by the SAR of known type II inhibitors. nih.gov The inclusion of specific moieties, such as dithiocarbamate (B8719985) and (thio)urea, on a picolinamide scaffold has been explored to enhance VEGFR-2 kinase inhibition. arabjchem.org The cytotoxic activity of spiro-pyridine derivatives was found to be influenced by the presence and nature of substituents on the pyridine nucleus, with a cyano group at the C3 position enhancing antiproliferative activity in Caco-2 cells. nih.gov

Applications of 5 Ethyl 2 2 Pyrrolidinylmethyl Pyridine and Its Derivatives in Research

Radioligands for Molecular Imaging and Tracing

Derivatives of the 5-ethyl-2-(2-pyrrolidinylmethyl)pyridine scaffold are of significant interest in the development of radioligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. These non-invasive techniques allow for the in vivo visualization, characterization, and quantification of biological processes at the molecular level. The ability to label these pyridine (B92270) derivatives with positron-emitting isotopes, such as Carbon-11 or Fluorine-18, enables the study of their target receptors' distribution, density, and function in the living brain.

A prominent area of application is in the imaging of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a wide range of neurological functions and diseases. For instance, the structural analogue A-85380, a selective agonist for the α4β2 nAChR subtype, has served as a foundational molecule for developing potent radioligands. nih.govtocris.com Its derivatives, such as 5-iodo-A-85380, have been labeled with Iodine-123 and Iodine-125 for SPECT and in vitro studies, respectively. nih.gov These radiolabeled compounds exhibit high affinity and selectivity for α4β2 nAChRs, allowing for detailed mapping of these receptors in the brain. nih.gov The insights gained from such imaging studies are crucial for understanding the role of nAChRs in conditions like Alzheimer's disease and Parkinson's disease. nih.gov

The development of these radiotracers involves sophisticated radiosynthesis techniques. For example, labeling with Carbon-11 often involves the methylation of a suitable precursor with [11C]methyl triflate. nih.gov The relatively short half-life of Carbon-11 necessitates rapid and efficient synthesis and purification processes. Similarly, fluorinated derivatives can be synthesized for labeling with Fluorine-18, which offers the advantage of a longer half-life, allowing for longer imaging protocols and distribution to centers without an on-site cyclotron. nih.gov The data from these imaging studies, such as receptor density and occupancy, provide invaluable information for drug development and understanding disease pathology.

| Radioligand Class | Target Receptor | Imaging Modality | Key Findings |

| Iodo-A-85380 derivatives | α4β2 nAChR | SPECT/In vitro | High affinity and selectivity, enabling detailed receptor mapping. nih.gov |

| Flumazenil derivatives | GABA-A Receptor | PET | Used to quantify receptor density in various neurological disorders. nih.govnih.gov |

| Tryptophan Analogues | Amino Acid Transporters | PET | High tumor-to-background ratios for cancer imaging. nih.gov |

Chemical Probes for Target Identification and Validation in Biological Systems

Beyond imaging, derivatives of this compound can be modified to serve as chemical probes for identifying and validating new biological targets. A chemical probe is a small molecule designed to selectively interact with a specific protein, allowing researchers to study that protein's function in cells or organisms. The development of such probes is a critical step in the early stages of drug discovery.

The process of target identification often involves synthesizing a library of compounds based on a core scaffold like this compound. These derivatives are then screened in various biological assays to identify "hits"—compounds that elicit a desired cellular or physiological response. Once a hit is identified, further studies are needed to determine its specific molecular target.

One powerful approach for target identification is affinity-based proteomics. This method typically involves chemically modifying the probe molecule to include a reactive group and a reporter tag. The modified probe is then introduced to a cellular lysate or intact cells. The probe binds to its target protein, and the reactive group forms a covalent bond. The reporter tag is then used to isolate the probe-protein complex for identification by mass spectrometry. This strategy allows for the unbiased identification of a compound's binding partners in a complex biological system. While specific examples for this compound are not extensively documented in public literature, this methodology is widely applied to other nitrogen-containing heterocyclic compounds, such as tetrahydroisoquinoline derivatives isolated from marine sponges. mdpi.com

The validation of a potential target is another crucial step. Once a target protein has been identified, it is necessary to confirm that the observed biological effect of the chemical probe is indeed mediated through this target. This can be achieved through various techniques, including genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the gene encoding the target protein. If the cells subsequently lose their sensitivity to the chemical probe, it provides strong evidence for a direct target engagement.

Development of Research Tools for Neuropharmacology Studies

In the field of neuropharmacology, selective ligands are indispensable tools for dissecting the complex signaling pathways of the brain. Compounds that can selectively block or activate specific receptor subtypes allow researchers to elucidate the physiological and behavioral roles of these receptors. The this compound scaffold is relevant to the development of such highly selective neuropharmacological tools.

A well-studied example of a research tool with a related structural component is WAY-100635, which contains a pyridine ring and a piperazine (B1678402) moiety. wikipedia.orgnih.gov It is a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor. nih.govmedchemexpress.com Initially developed as a potential therapeutic agent, its high selectivity and "silent antagonist" profile (meaning it has no intrinsic agonist activity) have made it an invaluable research tool. nih.gov

In preclinical studies, WAY-100635 is used to investigate the role of 5-HT1A receptors in a variety of behaviors and physiological processes. For example, by administering WAY-100635, researchers can block the effects of 5-HT1A receptor agonists and thereby confirm that a particular response is mediated by this receptor subtype. nih.gov It has been used in studies of anxiety, depression, and motor control. nih.govresearchgate.net Furthermore, radiolabeled versions of WAY-100635, such as [11C]WAY-100635, are widely used in human PET imaging studies to investigate the 5-HT1A system in psychiatric and neurological disorders. wikipedia.org

Conclusion and Future Research Perspectives

Summary of Key Findings on the 5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine Scaffold in Academic Research

Direct academic research focusing exclusively on this compound is limited in publicly accessible literature. However, a substantial body of research on closely related analogues provides a strong foundation for understanding its potential. The core structure combines a substituted pyridine (B92270) ring with a pyrrolidine (B122466) moiety, a classic pharmacophore known to interact with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.govnih.gov

Key findings from analogous structures can be summarized as follows:

Nicotinic Acetylcholine Receptor (nAChR) Affinity: The 2-(pyrrolidinylmethoxy)pyridine scaffold, a very close analogue where an oxygen atom links the two heterocyclic rings, has been extensively studied. Derivatives of this scaffold, such as ABT-089, are known to be potent ligands for nAChRs, showing promise in models for cognitive enhancement. researchgate.net Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that substitutions on the pyridine ring significantly influence binding affinity and functional activity at various nAChR subtypes. nih.gov Specifically, modifications at the 5-position of the pyridine ring are well-tolerated and can modulate selectivity. nih.gov

Role of Constituent Moieties: The pyridine nitrogen is understood to act as a crucial hydrogen bond acceptor, while the nitrogen in the pyrrolidine ring typically provides a cationic center that engages in a cation-π interaction with a tryptophan residue in the nAChR binding site. nih.gov The five-membered, non-planar pyrrolidine ring is a versatile feature in drug discovery, valued for its ability to explore three-dimensional space and contribute favorably to molecular stereochemistry. nih.gov

Synthetic Utility of the 5-Ethylpyridine Precursor: The 5-ethylpyridine moiety is a recognized building block in medicinal chemistry. For instance, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, a precursor derived from 5-ethyl-2-methylpyridine (B142974), has been utilized as a lead molecule for synthesizing novel chalcone (B49325) and pyrimidine (B1678525) derivatives with significant antimicrobial and antifungal activities. sid.irresearchgate.netumich.edu This suggests that scaffolds containing the 5-ethylpyridine unit may possess biological activities beyond the central nervous system.

The table below summarizes the biological activities observed in compounds containing key structural components of the this compound scaffold.

| Structural Component/Analogue | Observed Biological Activity | Target/Model System |

| 2-(Pyrrolidinylmethoxy)pyridine | Cognitive Enhancement, Anxiolytic Activity | Nicotinic Acetylcholine Receptors (nAChRs) |

| 5-Substituted Pyridine Analogues | nAChR Agonism and Antagonism | Neuronal nAChR Subtypes |

| 5-Ethylpyridine Derivatives | Antibacterial, Antifungal Activity | E. coli, S. aureus, C. albicans |

| Pyrrolidine-2,5-dione Derivatives | Anti-inflammatory | Cyclooxygenase (COX) enzymes |

Unaddressed Research Questions and Gaps in Current Knowledge

The primary gap in the current understanding is the absence of dedicated synthesis and pharmacological characterization of this compound itself. This void leads to several critical unaddressed questions:

Receptor Binding Profile: What are the specific binding affinities of this compound for the array of nAChR subtypes, particularly the α4β2 and α7 subtypes implicated in neurological disorders? mdpi.com

Functional Activity: Does the compound act as an agonist, antagonist, or allosteric modulator at these receptors? The nature of the linker between the pyridine and pyrrolidine rings (a direct methylene (B1212753) bridge vs. an ether linkage) could significantly alter its functional properties compared to previously studied analogues. nih.gov

Therapeutic Potential Beyond nAChRs: Given that derivatives of the 5-ethylpyridine precursor show antimicrobial properties, does this compound possess any antibacterial or antifungal activity? researchgate.netumich.edu

Pharmacokinetics and Safety: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound is entirely unknown. Without this data, its potential as a drug candidate cannot be evaluated.

Directions for Rational Design and Development of New Analogues with Enhanced Specificity

The existing SAR data from related compounds provides clear directions for the rational design of new analogues based on the this compound scaffold.

Modification of the Pyridine C5-Substituent: Research has shown that the 5-position of the pyridine ring in nAChR ligands can accommodate bulky groups, which can fine-tune the compound's affinity and function. nih.gov A systematic exploration could involve replacing the ethyl group with a variety of other moieties to probe steric and electronic effects.

Potential Modifications at C5-Position:

Larger alkyl groups (e.g., propyl, butyl)

Cyclic groups (e.g., cyclopropyl, phenyl)

Electron-withdrawing groups (e.g., halogens, trifluoromethyl)

Electron-donating groups (e.g., methoxy)

Alterations to the Pyrrolidine Ring: The pyrrolidine ring is another key site for modification. N-alkylation (e.g., N-methyl) is a common strategy in related nAChR ligands that can impact potency and selectivity. nih.gov Furthermore, introducing substituents onto the carbon framework of the pyrrolidine ring could "lock" its conformation, potentially leading to enhanced interaction with a specific receptor subtype. nih.gov

Varying the Methylene Linker: The length and rigidity of the linker between the two rings are critical. Investigating analogues with two-carbon (ethylene) or three-carbon (propylene) linkers, or introducing rigidity with cyclic structures, could optimize the spatial orientation of the key pharmacophoric elements for improved receptor binding.

The following table outlines potential design strategies and their rationales.

| Target Modification | Rationale | Desired Outcome |

| Vary C5-substituent on pyridine ring | Probe steric and electronic tolerance at the receptor binding site. | Enhance binding affinity and/or selectivity for specific nAChR subtypes. |

| N-alkylation of pyrrolidine ring | Modify basicity and steric profile of the cationic head. | Modulate functional activity (agonist vs. antagonist). |

| Alter linker length/rigidity | Optimize the distance and orientation between pharmacophoric groups. | Improve potency and receptor subtype specificity. |

Potential for Advancing Understanding of Biological Systems and Disease Mechanisms

A systematic investigation of the this compound scaffold holds significant potential for advancing the fundamental understanding of complex biological systems. By creating a library of analogues with precise chemical changes, researchers can develop highly selective molecular probes.

Such probes could be instrumental in:

Deconvoluting nAChR Subtype Roles: Highly selective ligands for different nAChR subtypes would allow for more precise elucidation of the specific roles these receptors play in cognitive processes, nicotine (B1678760) addiction, and the pathophysiology of diseases like Alzheimer's and Parkinson's.

Mapping Receptor Binding Pockets: Comparing the activity of the direct methylene-linked scaffold to the widely studied ether-linked analogues could provide critical insights into the topology of the nAChR ligand binding site, specifically clarifying the role of the linker region in ligand orientation and function.

Discovering Novel Therapeutic Targets: Screening a library of these compounds against a broad range of biological targets, beyond nAChRs, could uncover unexpected activities. For example, identifying potent antimicrobial activity could open up an entirely new therapeutic application for this chemical class, potentially revealing novel mechanisms for combating drug-resistant pathogens. nih.gov

Q & A

Q. What are the recommended strategies for synthesizing 5-Ethyl-2-(2-pyrrolidinylmethyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of pyridine derivatives often involves nucleophilic substitution, coupling reactions, or reductive amination. For this compound, a plausible route could involve:

- Step 1: Alkylation of 2-picoline (2-methylpyridine) with ethyl bromide to introduce the 5-ethyl group.

- Step 2: Functionalization at the 2-position via a Mannich reaction, using pyrrolidine and formaldehyde to introduce the pyrrolidinylmethyl moiety .

- Optimization Tips:

- Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography or recrystallization.

Reference analogous protocols for 2-ethylpyridine derivatives, where X-ray crystallography confirmed structural integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the pyrrolidinylmethyl group’s protons will show distinct splitting patterns in ¹H NMR .

- FT-IR/Raman Spectroscopy: Identify functional groups (e.g., C-N stretches in pyrrolidine at ~1,100 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolve 3D structure if single crystals are obtained (e.g., as done for copper(II) complexes with pyridine ligands ).

- Thermogravimetric Analysis (TGA): Assess thermal stability, particularly for coordination chemistry applications .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer: While direct safety data for this compound are limited, extrapolate from structurally similar pyridine derivatives:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid water to prevent dispersion .

- Waste Disposal: Collect in sealed containers labeled for hazardous organic waste .

- Emergency Measures: In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in designing metal complexes, and what spectroscopic methods confirm coordination?

Methodological Answer: The pyrrolidinylmethyl and pyridine groups act as potential N-donor ligands. Example workflow:

- Ligand Design: React this compound with transition metal salts (e.g., CuCl₂·2H₂O) in ethanol/water under reflux .

- Characterization:

- EPR Spectroscopy: Detect paramagnetic behavior in Cu(II) complexes .

- UV-Vis Spectroscopy: Identify d-d transitions (e.g., Cu(II) complexes show bands at ~600–800 nm) .

- Magnetic Susceptibility: Confirm metal-ligand binding strength via SQUID magnetometry .

Reference studies on copper(II)-pyridine complexes, where X-ray data revealed octahedral geometry .

Q. What computational methods can predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

- Molecular Docking: Simulate interactions with enzymes (e.g., acetylcholine esterase) using software like AutoDock.

- MD Simulations: Study stability in aqueous or lipid environments (e.g., GROMACS/AMBER).

- ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic profiles.

For validation, compare computational results with experimental data (e.g., binding constants from ITC) .

Q. How do surface interactions (e.g., adsorption on silica or polymers) influence its stability in environmental or catalytic applications?

Methodological Answer:

- Experimental Design:

- Catalytic Testing: Immobilize the compound on mesoporous supports (e.g., SBA-15) and assess catalytic activity in model reactions (e.g., oxidation of alcohols).

- Stability Assessment: Conduct accelerated aging tests under varying pH/temperature and monitor degradation via LC-MS.

Reference studies on pyridine derivatives’ adsorption behavior, where IR spectroscopy tracked surface interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.